molecular formula C10H16N4S B6503367 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine CAS No. 874782-16-8

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B6503367
CAS No.: 874782-16-8
M. Wt: 224.33 g/mol
InChI Key: GKPDUYQDKLGIDT-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions:

    Piperazinyl Group Addition: The piperazinyl group can be introduced via nucleophilic substitution reactions, often using piperazine or its derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Piperazine, thiol reagents, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial and viral infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance binding affinity to these targets, while the methylsulfanyl group may modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(piperazin-1-yl)pyrimidine: Lacks the methylsulfanyl group, which may affect its biological activity and pharmacokinetics.

    2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine: Similar structure but different substitution pattern, which can lead to different chemical and biological properties.

Uniqueness

4-methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is unique due to the presence of both the methylsulfanyl and piperazinyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (CAS No. 874782-16-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfanyl group and a piperazinyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H15_{15}N5_{5}S, with a molecular weight of 225.32 g/mol. The structure features a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a piperazine group at position 6.

PropertyValue
Molecular FormulaC10_{10}H15_{15}N5_{5}S
Molecular Weight225.32 g/mol
CAS Number874782-16-8
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Enzyme Inhibition

The compound has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 has implications for treating neurodegenerative diseases such as Alzheimer's disease, where elevated nSMase2 activity contributes to pathological processes. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Methylsulfanyl Group : This group is crucial for enhancing lipophilicity and improving membrane permeability.
  • Piperazine Moiety : Variations in this group can affect binding affinity to biological targets, influencing both efficacy and toxicity.
  • Pyrimidine Core : Substituents on the pyrimidine ring can modulate activity against specific targets, highlighting the importance of SAR studies in drug design.

Efficacy in Animal Models

In a study investigating the effects of nSMase2 inhibitors in mouse models of Alzheimer's disease, this compound was administered intraperitoneally at doses of 10 mg/kg. Results demonstrated significant reductions in exosome release from neurons, indicating its potential for therapeutic use in neurodegeneration .

Comparative Analysis

A comparative analysis with similar compounds reveals that while other pyrimidine derivatives exhibit varying degrees of biological activity, the unique combination of the methylsulfanyl and piperazinyl groups in this compound confers distinct advantages in terms of potency and selectivity .

The proposed mechanism involves binding to specific active sites on target enzymes or receptors, facilitated by the piperazine ring's conformational flexibility. The methylsulfanyl group may also play a role in modulating pharmacokinetic properties such as absorption and distribution .

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-8-7-9(13-10(12-8)15-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPDUYQDKLGIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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